- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,

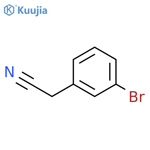

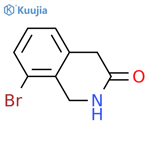

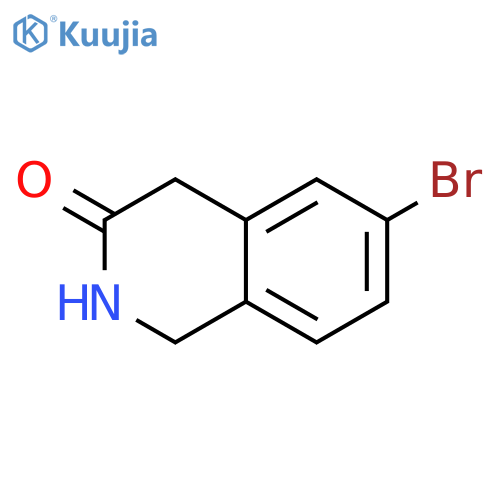

Cas no 943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one)

943749-57-3 structure

Nom du produit:6-bromo-2,4-dihydro-1H-isoquinolin-3-one

Numéro CAS:943749-57-3

Le MF:C9H8BrNO

Mégawatts:226.06992149353

MDL:MFCD26127257

CID:2662259

PubChem ID:59300353

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Propriétés chimiques et physiques

Nom et identifiant

-

- 6-bromo-1,4-dihydro-2H-isoquinolin-3-one

- 6-bromo-1,4-dihydroisoquinolin-3(2H)-one

- 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one

- 6-bromo-2,4-dihydro-1H-isoquinolin-3-one

- SY263246

- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone

- 3(2H)-Isoquinolinone, 6-bromo-1,4-dihydro-

- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)

- CS-0040551

- 6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

- CZALQHYWGITYHK-UHFFFAOYSA-N

- F53175

- EN300-2010259

- MFCD26127257

- SCHEMBL1852665

- AKOS023824105

- Z1813375979

- 943749-57-3

- KS-9120

- DB-207416

-

- MDL: MFCD26127257

- Piscine à noyau: 1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12)

- La clé Inchi: CZALQHYWGITYHK-UHFFFAOYSA-N

- Sourire: O=C1CC2C(=CC=C(C=2)Br)CN1

Propriétés calculées

- Qualité précise: 224.97893 g/mol

- Masse isotopique unique: 224.97893 g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 0

- Complexité: 195

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.4

- Surface topologique des pôles: 29.1

- Poids moléculaire: 226.07

6-bromo-2,4-dihydro-1H-isoquinolin-3-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB543665-1g |

6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |

943749-57-3 | 95% | 1g |

€1017.70 | 2025-02-19 | |

| abcr | AB543665-100 mg |

6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |

943749-57-3 | 95% | 100mg |

€423.00 | 2023-06-14 | |

| Enamine | EN300-2010259-1.0g |

6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |

943749-57-3 | 95% | 1.0g |

$846.0 | 2023-07-06 | |

| Enamine | EN300-2010259-5.0g |

6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |

943749-57-3 | 95% | 5.0g |

$3512.0 | 2023-07-06 | |

| Enamine | EN300-2010259-0.25g |

6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |

943749-57-3 | 95% | 0.25g |

$419.0 | 2023-09-16 | |

| Enamine | EN300-2010259-0.05g |

6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |

943749-57-3 | 95% | 0.05g |

$197.0 | 2023-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK194-100mg |

6-bromo-2,4-dihydro-1H-isoquinolin-3-one |

943749-57-3 | 95% | 100mg |

885.0CNY | 2021-07-15 | |

| Enamine | EN300-2010259-5g |

6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |

943749-57-3 | 95% | 5g |

$3512.0 | 2023-09-16 | |

| Chemenu | CM367360-250mg |

6-Bromo-2,4-dihydro-1H-isoquinolin-3-one |

943749-57-3 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02794-1g |

6-bromo-1,4-dihydroisoquinolin-3(2H)-one |

943749-57-3 | 95% | 1g |

$560 | 2023-09-07 |

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C

Référence

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,

Synthetic Routes 3

Conditions de réaction

Référence

- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Oxygen ; 15 min, 180 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled

Référence

- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C

Référence

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

Référence

- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Raw materials

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preparation Products

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Littérature connexe

-

1. Book reviews

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one) Produits connexes

- 2361643-54-9(2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1))

- 2228769-91-1(2-(4,5-difluoro-2-nitrophenyl)acetaldehyde)

- 892775-16-5(1-(2-methoxy-5-methylphenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 2090873-66-6(INDEX NAME NOT YET ASSIGNED)

- 2201391-46-8(5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide)

- 2411250-28-5(N-(3-fluoro-4-methylpyridin-2-yl)methylbut-2-ynamide)

- 13966-92-2(Hafnium dihydride)

- 2680742-44-1(Benzyl 5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate)

- 1399662-36-2(3-[(2-fluorophenyl)methyl]cyclobutane-1-carboxylic acid)

- 857373-37-6(1-Isopropylpiperidin-3-amine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:943749-57-3)6-bromo-2,4-dihydro-1H-isoquinolin-3-one

Pureté:99%/99%

Quantité:250mg/1g

Prix ($):150.0/508.0